molecular formula C13H15N3O2S B7594380 3-(3,4-dihydro-1H-isochromen-1-ylmethylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-one

3-(3,4-dihydro-1H-isochromen-1-ylmethylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-one

Cat. No. B7594380
M. Wt: 277.34 g/mol
InChI Key: CADNDIWUAAHYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-isochromen-1-ylmethylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-one, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In

Mechanism of Action

The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTS has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. Studies have shown that DMTS can induce cell cycle arrest and apoptosis in cancer cells. DMTS has also been shown to inhibit the migration and invasion of cancer cells. Additionally, DMTS has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTS in lab experiments is its anti-cancer properties. DMTS can be used to inhibit the growth of cancer cells and can be used in the development of new cancer therapies. Additionally, DMTS has been shown to have anti-inflammatory effects and can be used in the development of new anti-inflammatory agents. However, one of the limitations of using DMTS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of DMTS. One direction is the further exploration of its anti-cancer properties and its potential use in the development of new cancer therapies. Another direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the study of DMTS as an anti-inflammatory agent and its potential use in the development of new anti-inflammatory agents is an area that requires further research.

Synthesis Methods

The synthesis of DMTS has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-(3,4-dihydro-1H-isochromen-1-ylmethylthio)-4-methyl-1H-1,2,4-triazol-5-one with hydrogen peroxide in the presence of a catalyst. This method results in the formation of DMTS with a yield of approximately 60%. Other methods involve the use of different reagents and catalysts to achieve the synthesis of DMTS.

Scientific Research Applications

DMTS has been studied for its potential applications in scientific research. One of the most promising applications of DMTS is in the field of cancer research. Studies have shown that DMTS has anti-cancer properties and can inhibit the growth of cancer cells. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DMTS has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-ylmethylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-12(17)14-15-13(16)19-8-11-10-5-3-2-4-9(10)6-7-18-11/h2-5,11H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNDIWUAAHYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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